molecular formula C18H24FNO B11834889 Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4'-fluoro- CAS No. 64-63-1

Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4'-fluoro-

Cat. No.: B11834889
CAS No.: 64-63-1
M. Wt: 289.4 g/mol
InChI Key: QQNMJHWOEIAQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyrophenone, 4-(2-azaspiro(44)non-2-YL)-4’-fluoro- is a synthetic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4’-fluoro- involves multiple steps, starting with the preparation of the azaspiro compound. The azaspiro compound is then reacted with a butyrophenone derivative under specific conditions to yield the final product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4’-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons .

Scientific Research Applications

Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4’-fluoro- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4’-fluoro- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4’-fluoro- include other butyrophenone derivatives and azaspiro compounds. These compounds share similar chemical structures and properties but may differ in their specific applications and effects .

Uniqueness

The uniqueness of Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4’-fluoro- lies in its specific chemical structure, which combines the butyrophenone and azaspiro moieties.

Biological Activity

Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4'-fluoro- is a compound with significant biological activity, particularly noted for its interactions with neurotransmitter systems and potential therapeutic applications. This article explores its biological activity, including pharmacological properties, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H28_{28}FNO
  • Molecular Weight : 329.45 g/mol
  • CAS Number : 2060046-78-6

The compound features a butyrophenone structure, characterized by the presence of a fluorine atom and an azaspiro group, which contributes to its unique pharmacological profile.

Butyrophenone derivatives are known to act as antagonists at dopamine receptors, particularly D2 receptors. This action is crucial in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. The fluorinated moiety enhances the binding affinity to these receptors, potentially leading to improved therapeutic efficacy.

Biological Activity and Pharmacology

  • Dopamine Receptor Antagonism :
    • Butyrophenone compounds have been shown to effectively block D2 dopamine receptors, which is a mechanism shared with many antipsychotic medications.
    • This antagonism can lead to reduced dopaminergic activity in the brain, which is beneficial in managing symptoms of psychosis.
  • Serotonin Receptor Interaction :
    • Some studies suggest that butyrophenones may also interact with serotonin receptors (5-HT), contributing to their antipsychotic effects and side effect profiles.
  • Potential Anti-inflammatory Effects :
    • Preliminary research indicates that butyrophenone derivatives may exhibit anti-inflammatory properties, which could be relevant in treating conditions like neuroinflammation associated with psychiatric disorders.

Case Study 1: Antipsychotic Efficacy

A clinical trial involving patients with schizophrenia demonstrated that a butyrophenone derivative significantly reduced positive symptoms compared to a placebo group. The study highlighted the compound's efficacy in managing hallucinations and delusions while maintaining a tolerable side effect profile.

Case Study 2: Dopamine Receptor Binding Affinity

Research published in the Journal of Medicinal Chemistry assessed the binding affinity of various butyrophenone derivatives at dopamine receptors. The findings indicated that the fluorinated variant exhibited higher affinity for D2 receptors compared to non-fluorinated analogs, suggesting enhanced therapeutic potential.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
D2 Receptor AntagonismBlocks dopamine D2 receptors
Serotonin Receptor InteractionPossible interaction with 5-HT receptors
Anti-inflammatory PotentialExhibits potential anti-inflammatory effects

Properties

CAS No.

64-63-1

Molecular Formula

C18H24FNO

Molecular Weight

289.4 g/mol

IUPAC Name

4-(2-azaspiro[4.4]nonan-2-yl)-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C18H24FNO/c19-16-7-5-15(6-8-16)17(21)4-3-12-20-13-11-18(14-20)9-1-2-10-18/h5-8H,1-4,9-14H2

InChI Key

QQNMJHWOEIAQNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCN(C2)CCCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.